Cas no 65701-07-7 (Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine)

Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 化学的及び物理的性質
名前と識別子
-
- (3-azaniumylphenyl)azanium,4-(4-carboxylato-3-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoate
- 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester, compd. with 1,3-benzenediamine
- 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-dietyl ester compd. with 1,3-benzenediamine
- 1,3-Benzenediamine, ar,ar'-diethyl 4,4'-carbonylbis
- ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine
- Di(half ethyl)ester of benzophenone tetracarboxylic acid dianhydride, m-phenylenediamine salts
- Skybond 2595
- Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine
-
- MDL: MFCD06798111
- インチ: 1S/C17H10O9.C6H8N2/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;7-5-2-1-3-6(8)4-5/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);1-4H,7-8H2
- InChIKey: CHNAIJIHSREEPO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C(=O)O)=C(C(=O)[O-])C=1)C1C=CC(C(=O)O)=C(C(=O)[O-])C=1.[NH3+]C1C=CC=C(C=1)[NH3+]
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 227
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 褐色の液体
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - ようかいせい: 使用できません
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H319-H332-H335
- 警告文: P210-P261-P280-P303+P361+P353-P304+P340+P312-P370+P378
- 危険物輸送番号:UN 1866C 3 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 10-20-36/37-66
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:−20°C
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252104-250g |
4,4′-Carbonylbis[(2-ethoxycarbonyl)benzoic acid], 1,3-phenylenediamine salt |
65701-07-7 | 98% | 250g |
¥ǪŘƦĭ | 2023-07-25 |
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamineに関する追加情報
Professional Introduction to Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine (CAS No. 65701-07-7)
Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine, identified by the Chemical Abstracts Service Number (CAS No.) 65701-07-7, is a specialized chemical compound that has garnered significant attention in the field of organic synthesis and material science. This compound represents a unique intersection of aromatic chemistry and coordination chemistry, featuring a bisphthalate core functionalized with ethyl groups and complexed with 1,3-phenylenediamine. The structural attributes of this molecule make it a versatile intermediate in the synthesis of advanced materials, particularly in the development of organic electronic components and functional polymers.
The bisphthalate moiety in the molecular structure contributes to the compound's rigidity and planarity, which are highly desirable properties for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The presence of ethyl groups at the ortho positions enhances solubility and processability, making it more amenable to solution-based fabrication techniques such as spin-coating and inkjet printing. These characteristics have positioned Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine as a promising candidate for next-generation display technologies.
The coordination between the bisphthalate unit and 1,3-phenylenediamine forms a stable complex that exhibits enhanced thermal stability and mechanical strength. This has been particularly relevant in recent studies focusing on high-performance polymers used in aerospace and automotive applications. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve the material's resistance to thermal degradation while maintaining optical clarity—a critical factor for transparent conductive films.
Recent advancements in polymer chemistry have leveraged the unique properties of Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine to develop novel conductive polymers with applications in flexible electronics. For instance, studies published in leading journals such as *Advanced Materials* and *Journal of Polymer Science* have reported the synthesis of polyethersulfone derivatives functionalized with this compound, resulting in materials with superior electrical conductivity and flexibility. These findings underscore the compound's potential as a building block for advanced electronic devices.
In addition to its utility in polymer science, this compound has been explored as a ligand in coordination chemistry. The combination of the bisphthalate and diamine functionalities provides multiple coordination sites for metal ions, enabling the formation of stable metal complexes with tailored properties. Such complexes have been investigated for their catalytic activity in organic transformations, including cross-coupling reactions that are pivotal in pharmaceutical synthesis. The ability to fine-tune the electronic and steric environment through ligand design offers exciting opportunities for developing new catalytic systems.
The pharmaceutical industry has also shown interest in Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine due to its structural similarity to known bioactive molecules. While not directly classified as a drug itself, its derivatives have been investigated as scaffolds for drug discovery programs. The rigid aromatic core provides a stable framework for further functionalization, allowing chemists to explore diverse molecular architectures with potential therapeutic applications. Preliminary computational studies suggest that certain derivatives may exhibit inhibitory activity against specific enzymatic targets relevant to inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of phthalic anhydride derivatives with ethylating agents followed by reaction with 1,3-phenylenediamine under controlled pH conditions. Advances in green chemistry principles have led to modifications in these processes that minimize solvent usage and reduce waste generation without compromising efficiency—a critical consideration for industrial-scale production.
The material properties of Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine make it an attractive candidate for use in photovoltaic devices as well. Researchers have incorporated this compound into bulk heterojunction solar cells where it acts as an electron acceptor material alongside organic dyes or polymers serving as electron donors. The resulting devices have demonstrated impressive power conversion efficiencies under simulated sunlight conditions, highlighting the compound's potential role in renewable energy technologies.
From an industrial perspective, Ar,,ar' '-Diethyl 4,,4' '-carbonylbisphthalate compd., with 1,,3-phenylenediamine, has found niche applications in specialty coatings where durability and chemical resistance are paramount. The compound's ability to form stable complexes with metal ions allows it to act as a corrosion inhibitor when incorporated into paint formulations used on industrial equipment exposed to harsh environments. Such coatings not only extend asset lifespan but also reduce maintenance costs associated with material degradation.
The future prospects for this compound are promising given its multifaceted utility across multiple scientific disciplines. Ongoing research is focused on expanding its applications through innovative synthetic methodologies and interdisciplinary collaborations between chemists working on materials science, pharmaceuticals, and nanotechnology.. As new methodologies emerge, Ar,,ar' '-Diethyl 4,,4' '-carbonylbisphthalate compd., with 1,,3-phenylenediamine, is poised to play an increasingly significant role in advancing technological innovation worldwide.
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